molecular formula C40H60N8O8 B14177360 L-Valyl-L-tyrosyl-L-isoleucyl-L-histidyl-L-prolyl-3-cyclohexyl-L-alanine CAS No. 918547-23-6

L-Valyl-L-tyrosyl-L-isoleucyl-L-histidyl-L-prolyl-3-cyclohexyl-L-alanine

Cat. No.: B14177360
CAS No.: 918547-23-6
M. Wt: 781.0 g/mol
InChI Key: WDZVUCNVOLAQOB-KOQODJNWSA-N
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Description

L-Valyl-L-tyrosyl-L-isoleucyl-L-histidyl-L-prolyl-3-cyclohexyl-L-alanine is a synthetic peptide composed of several amino acids. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The unique structure of this peptide allows it to interact with specific molecular targets, making it a valuable tool for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Valyl-L-tyrosyl-L-isoleucyl-L-histidyl-L-prolyl-3-cyclohexyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid is attached to the resin through its carboxyl group.

    Deprotection: The protecting group on the amino acid’s amino group is removed to allow for the addition of the next amino acid.

    Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods require precise control of reaction conditions, including temperature, pH, and solvent composition, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

L-Valyl-L-tyrosyl-L-isoleucyl-L-histidyl-L-prolyl-3-cyclohexyl-L-alanine can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine.

    Reduction: Disulfide bonds, if present, can be reduced to thiols.

    Substitution: Amino acid residues can be substituted with other amino acids or chemical groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Amino acid derivatives or other nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine residues can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiols.

Scientific Research Applications

L-Valyl-L-tyrosyl-L-isoleucyl-L-histidyl-L-prolyl-3-cyclohexyl-L-alanine has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification.

    Biology: Investigated for its role in protein-protein interactions and enzyme inhibition.

    Medicine: Potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of peptide-based materials and sensors.

Mechanism of Action

The mechanism of action of L-Valyl-L-tyrosyl-L-isoleucyl-L-histidyl-L-prolyl-3-cyclohexyl-L-alanine involves its interaction with specific molecular targets. The peptide can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • L-α-Aspartyl-L-arginyl-L-valyl-L-tyrosyl-L-isoleucyl-L-histidyl-L-prolylphenylalanyl-L-histidine
  • Glycine, L-α-glutamylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-aspartyl-L-valyl-L-seryl-L-seryl-L-tyrosyl-L-leucyl-L-α-glutamylglycyl-L-glutaminyl-L-alanyl-L-alanyl-L-lysyl-L-α-glutamyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-tryptophyl-L-leucyl-L-valyl-L-arginylglycyl-L-arginyl

Uniqueness

L-Valyl-L-tyrosyl-L-isoleucyl-L-histidyl-L-prolyl-3-cyclohexyl-L-alanine is unique due to its specific sequence and the presence of a cyclohexyl group. This structural feature may confer unique binding properties and biological activities compared to other peptides.

Properties

CAS No.

918547-23-6

Molecular Formula

C40H60N8O8

Molecular Weight

781.0 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-cyclohexylpropanoic acid

InChI

InChI=1S/C40H60N8O8/c1-5-24(4)34(47-35(50)29(44-37(52)33(41)23(2)3)18-26-13-15-28(49)16-14-26)38(53)45-30(20-27-21-42-22-43-27)39(54)48-17-9-12-32(48)36(51)46-31(40(55)56)19-25-10-7-6-8-11-25/h13-16,21-25,29-34,49H,5-12,17-20,41H2,1-4H3,(H,42,43)(H,44,52)(H,45,53)(H,46,51)(H,47,50)(H,55,56)/t24-,29-,30-,31-,32-,33-,34-/m0/s1

InChI Key

WDZVUCNVOLAQOB-KOQODJNWSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3CCCCC3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3CCCCC3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)N

Origin of Product

United States

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